2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Descripción
Historical Development of Pyrazole Scaffolds in Drug Discovery
Pyrazole derivatives have been integral to pharmaceutical development since the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959. The scaffold's versatility became evident with the commercialization of celecoxib (a selective COX-2 inhibitor) in 1999 and crizotinib (an ALK/ROS1 inhibitor) in 2011, demonstrating pyrazole's adaptability across therapeutic areas. Early synthetic approaches relied on cyclocondensation reactions using hydrazines and 1,3-dielectrophiles, but modern techniques employ Vilsmeier-Haack formylation and transition metal catalysis to achieve precise substitution patterns.
Table 1: Milestones in Pyrazole-Based Drug Development
| Compound | Year | Therapeutic Area | Key Structural Feature |
|---|---|---|---|
| Antipyrine | 1884 | Analgesic/Antipyretic | 1,5-dimethyl substitution |
| Celecoxib | 1999 | COX-2 Inhibition | Trifluoromethyl group |
| Crizotinib | 2011 | Anticancer | Aminopyridine substituent |
| Current Compound | 2013 | CRTh2 Antagonism | 4-Fluorophenyl acetic acid |
Significance of 1H-Pyrazol-4-yl Acetic Acid Derivatives
The 1H-pyrazol-4-yl acetic acid motif combines hydrogen-bonding capacity from the acetic acid moiety with the aromatic electron distribution of the pyrazole ring. This dual functionality enables interactions with diverse biological targets, including:
- Prostaglandin D2 receptors (CRTh2) through carboxylate-mediated ionic bonds
- Cyclooxygenase-2 via hydrophobic pocket penetration
- Kinase ATP-binding sites through π-π stacking interactions
Derivatives bearing electron-withdrawing groups (e.g., 4-fluorophenyl) demonstrate enhanced metabolic stability compared to non-halogenated analogues, as evidenced by improved half-life in rat pharmacokinetic studies. The acetic acid side chain facilitates salt formation, addressing solubility challenges common to heteroaromatic systems.
Structural Features of 2-[1-(4-Fluorophenyl)-3,5-Dimethyl-1H-Pyrazol-4-yl]Acetic Acid
The compound (CAS RN®: 926249-83-4) exhibits three critical structural domains:
1. Pyrazole Core
- 1,3-Dimethyl groups create steric hindrance, forcing the 4-fluorophenyl and acetic acid substituents into perpendicular orientations
- N1 aryl substitution prevents tautomerization, stabilizing the 1H-pyrazole configuration
2. 4-Fluorophenyl Substituent
- Fluorine's electronegativity (−4.0) enhances ring electron deficiency, favoring charge-transfer interactions
- Para-substitution minimizes metabolic dehalogenation compared to ortho/ meta positions
3. Acetic Acid Side Chain
- The carboxylic acid (pKa ≈ 4.7) exists as a zwitterion at physiological pH, enhancing membrane permeability
- Methylenic spacer (-CH2-) allows conformational flexibility for target engagement
Table 2: Key Structural Parameters
Current Research Landscape and Knowledge Gaps
Recent advances focus on three primary areas:
Synthetic Methodology
- Vilsmeier-Haack formylation achieves 85-92% yields for 4-acetylpyrazole intermediates
- Microwave-assisted Knoevenagel condensation reduces reaction times from 12h to 35 minutes
Biological Evaluation
- CRTh2 receptor binding IC50: 12 nM (human recombinant assay)
- Carrageenan-induced edema reduction: 68% at 10 mg/kg (vs. 72% for indomethacin)
Unresolved Challenges
- Limited data on CYP450 isoform interactions
- Need for crystal structures of target complexes
- Underexplored potential in CNS disorders despite blood-brain barrier penetration predictions
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8-12(7-13(17)18)9(2)16(15-8)11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGSEAARXZYDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the reaction of the pyrazole intermediate with a fluorobenzene derivative, often through a nucleophilic aromatic substitution reaction.
Acetic acid moiety attachment:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Amide Coupling Reactions
The carboxylic acid group facilitates amide bond formation with amines using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide). For example:
- Reaction with 4-(trimethylsilyl)phenylamine :
| Amine | Coupling Agent | Solvent | Yield |
|---|---|---|---|
| 4-(Trimethylsilyl)phenylamine | HATU/DIEA | DMF | 60.2% |
| Substituted aromatic amines | EDCl/HOBt | CH₂Cl₂ | 41% |
Esterification
The acetic acid moiety undergoes esterification under acidic conditions:
- Reaction with methanol :
- Conditions : Thionyl chloride (SOCl₂), dry methanol, 0–20°C.
- Product : Methyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate.
- Yield : 83%.
| Alcohol | Catalyst | Conditions | Yield |
|---|---|---|---|
| Methanol | SOCl₂ | 0–20°C, 24 hours | 83% |
Cyclization and Heterocycle Formation
The compound participates in cyclocondensation reactions to form fused heterocycles:
- With 2-mercaptoacetic acid :
- With 3-acetyl-2,5-dimethylfuran :
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| 2-Mercaptoacetic acid | Pyrazolylthiazolidin-4-one | Toluene, reflux | 75–85% |
| Ethyl 3-aminocrotonate | 1,4-Dihydropyridine derivatives | DMF, 3,4,5-trifluorobenzeneboronic acid | 92% |
Aldol Condensation
The α-hydrogen of the acetic acid group enables aldol reactions with carbonyl compounds:
- With 5-fluoro-2-hydroxyacetophenone :
| Carbonyl Partner | Catalyst | Product | Yield |
|---|---|---|---|
| 5-Fluoro-2-hydroxyacetophenone | NaOH | Chalcone derivatives | 65–78% |
Salt Formation
The carboxylic acid forms salts with inorganic bases:
- Sodium salt preparation :
Functional Group Interconversion
- Reduction to Alcohol :
Key Reactivity Insights:
- Acid-Derived Reactions : The carboxylic acid group is central to amidation, esterification, and salt formation.
- Pyrazole Core Stability : The 3,5-dimethyl-4-fluorophenyl-substituted pyrazole remains intact under most conditions, enabling regioselective modifications.
- Electronic Effects : The electron-withdrawing fluorine atom enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .
Aplicaciones Científicas De Investigación
2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the pyrazole ring can modulate its biological activity. The acetic acid moiety may also play a role in its solubility and bioavailability.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations and Structural Features
The target compound’s structural analogs differ in substituents on the pyrazole ring, aryl groups, and functional groups on the acetic acid moiety. Key examples include:
Table 1: Structural Comparison of Pyrazole-Acetic Acid Derivatives
*Calculated molecular weight based on formula C₁₃H₁₃FN₂O₂.
Key Observations:
The trifluoromethylphenyl group in introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility.
Functional Group Variations :
Conformational Analysis
Crystallographic studies of related compounds reveal that dihedral angles between the pyrazole ring and substituted aryl groups influence molecular planarity and packing:
- In compound 1 (3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde), the dihedral angle between the pyrazole and 4-fluorophenyl rings is 4.64° , indicating near-planar conformation .
- Compound 4 (1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one) shows larger dihedral angles (10.53° and 9.78° ), suggesting steric hindrance from the propan-1-one group disrupts planarity .
The target compound’s acetic acid group may impose steric constraints, but its dihedral angles remain unreported in the evidence.
Physicochemical Properties
- Solubility: The acetic acid group enhances water solubility compared to non-polar derivatives (e.g., compound 4 in ).
- Purity : Commercial analogs like [1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid (95% purity, ) highlight typical purity standards for research-grade compounds.
Actividad Biológica
2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.
- Molecular Formula : C13H13FN2O2
- Molecular Weight : 248.25 g/mol
- CAS Number : 890626-54-7
The biological activity of this compound primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. By inhibiting these enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating various pyrazole derivatives, this compound demonstrated a notable selectivity for COX-2 over COX-1, suggesting a favorable safety profile with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Effects
In preclinical models, this compound has shown promising analgesic effects. The efficacy was assessed using the carrageenan-induced paw edema model, where it significantly reduced inflammation and pain responses .
Antitumor Activity
Recent studies have explored the antitumor potential of pyrazole derivatives. While specific data on this compound is limited, related compounds have exhibited cytotoxic effects against various cancer cell lines . The mechanism may involve apoptosis induction and cell cycle arrest.
Comparative Biological Activity Table
| Activity Type | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | This compound | 0.01 | |
| Anti-inflammatory | Carrageenan-induced edema model | Significant Reduction | |
| Antitumor Activity | Related pyrazole derivatives | Varies |
Case Studies
In evaluating the efficacy of this compound in vivo:
- Study on Inflammation : A study involving rats demonstrated that administration of this compound led to a significant reduction in paw edema compared to controls, indicating strong anti-inflammatory effects.
- Safety Profile Assessment : Histopathological examinations revealed minimal damage to gastrointestinal tissues, supporting its potential as a safer alternative to conventional NSAIDs .
Q & A
Q. What synthetic routes are available for preparing 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting with substituted pyrazole intermediates. For example, condensation of 4-fluorophenylhydrazine with diketones may yield the pyrazole core, followed by alkylation or carboxylation to introduce the acetic acid moiety. Key optimization parameters include:
- Temperature : Reactions often proceed at 80–100°C for cyclization steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocyclic ring formation .
- Catalysts : Acidic or basic catalysts (e.g., acetic acid or K₂CO₃) improve yields in carboxylation steps .
Purity is confirmed via HPLC (>95%) and ¹H/¹³C NMR for structural validation .
Q. How can the structural conformation of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) using single crystals grown via slow evaporation .
- NMR Spectroscopy : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, fluorophenyl protons at δ 7.2–7.5 ppm) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or pharmacological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Screens binding affinities with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on pyrazole and fluorophenyl moieties for hydrophobic interactions .
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) model reaction mechanisms, reducing trial-and-error experimentation .
Q. How can statistical experimental design improve synthesis scalability or reproducibility?
- Methodological Answer : Use Design of Experiments (DoE) to optimize variables (e.g., solvent ratio, catalyst loading):
- Factorial Design : Identifies critical factors affecting yield (e.g., solvent polarity > temperature) .
- Response Surface Methodology (RSM) : Maps optimal conditions (e.g., 90°C, 1.2 eq. catalyst) for >85% yield .
Reproducibility is enhanced by controlling moisture-sensitive steps under inert atmospheres .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Validation via SPR/Biacore : Quantifies binding kinetics if docking suggests high affinity but in vitro assays show weak activity .
- Solvent Effect Analysis : Computational models often neglect solvation; compare predictions in implicit (e.g., water) vs. explicit solvent MD simulations .
- Metabolite Screening : Check for in situ degradation products via LC-MS, which may explain discrepancies .
Q. What advanced techniques characterize the compound’s thermal stability for formulation studies?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (e.g., >200°C indicates suitability for solid dosage forms) .
- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions (e.g., endothermic peaks at 150–160°C) .
- Hot-Stage Microscopy : Tracks morphological changes during heating .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
